molecular formula C11H11BrF3N3O2 B8230206 2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

Cat. No.: B8230206
M. Wt: 354.12 g/mol
InChI Key: QWOLTQOVXHSQQF-UHFFFAOYSA-N
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Description

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of [1,2,4]triazolo[1,5-a]pyridine derivatives, a heterocyclic scaffold recognized for its diverse pharmacological potential . The 1,2,4-triazole nucleus is a privileged structure in drug design, known to contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects . The specific substitution pattern on this core structure—featuring a bromo atom, a trifluoroethoxy group, and a propan-2-ol side chain—makes it a valuable and versatile building block for researchers. These functional groups are ideal sites for further chemical modifications, such as cross-coupling reactions (using the bromo substituent) to explore structure-activity relationships (SAR) and create novel compound libraries . The presence of the trifluoroethoxy group is particularly noteworthy, as the incorporation of fluorine atoms often improves a compound's metabolic stability, lipophilicity, and binding affinity in biological systems. This compound is presented as a high-purity intermediate to advance pharmaceutical development projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O2/c1-10(2,19)6-3-4-7(20-5-11(13,14)15)18-8(6)16-9(12)17-18/h3-4,19H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOLTQOVXHSQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(N2C1=NC(=N2)Br)OCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on available literature.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₁BrF₃N₃O₂
  • Molecular Weight : 354.12 g/mol
  • CAS Number : 2170792-96-6

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Trifluoroethoxylation : The trifluoroethoxy group is introduced via nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoroethoxy group may enhance these effects due to increased lipophilicity, facilitating better membrane penetration .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties:

  • In vitro tests showed that similar triazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The bromine substituent may also play a role in enhancing cytotoxicity against tumor cells.

The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems. The binding affinity could be influenced by the unique structural features of the compound.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in various applications:

  • Study on Triazole Derivatives :
    • A comprehensive review analyzed multiple triazole derivatives and their biological activities. It was found that modifications at the 5-position significantly impacted antimicrobial efficacy .
  • Anticancer Activity Assessment :
    • A specific case study focused on a related triazole compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole-based compounds:

Compound NameBiological ActivityRemarks
5-Bromo-[1,2,4]triazoleAntimicrobialEffective against Gram-positive bacteria
1-(3-bromophenyl)-1H-[1,2,4]triazoleAnticancerInduces apoptosis in cancer cells
4-(trifluoromethyl)triazoleAntifungalExhibits strong antifungal properties

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

2.1.1 Thiazolotriazolopyrimidinones (e.g., Compound 5g)
  • Core Structure : Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one ().
  • Key Substituents : 4-Bromophenyl at position 8, methylthio at position 2.
  • Synthesis: Prepared via refluxing benzohydrazide derivatives with intermediates in 2-methoxyethanol, followed by crystallization (66% yield) .
  • Physical Properties : Melting point 253–255°C; distinct ¹H NMR signals (e.g., 7.87 ppm for aromatic protons).
  • Comparison : The triazolopyrimidine core differs from the triazolopyridine in the target compound, leading to altered electronic properties. The bromophenyl group in 5g may enhance π-π stacking, whereas the trifluoroethoxy group in the target compound offers stronger electron withdrawal.
2.1.2 N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones (e.g., Compounds 5d, 5k)
  • Core Structure : Pyrazole-quinazoline hybrids with aldehyde hydrazone linkers ().
  • Key Substituents : Varied aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).
  • Bioactivity : Antimicrobial activity against Fusarium graminearum and Valsa mali at 50 µg/mL; compound 5k outperformed the control drug hymexazol .
  • Comparison : While structurally distinct, the bromo and trifluoroethoxy groups in the target compound may similarly modulate bioactivity through hydrophobic or electronic effects.
2.1.3 Triazolo[1,5-a]pyridine Derivatives in Peptide Conjugates
  • Core Structure : [1,2,4]Triazolo[1,5-a]pyridine linked to a methanesulfonamide-piperidine system ().
  • Key Substituents: Piperidinylphenylamino group at position 2.
  • Comparison : Shared triazolopyridine core suggests possible metabolic stability, but the target compound’s propan-2-ol substituent may improve solubility compared to bulky piperidine groups.

Physicochemical and Functional Comparisons

Property Target Compound 5g (Thiazolotriazolopyrimidinone) 5d/5k (Pyrazole-Quinazoline Hydrazones) Peptide-Conjugated Triazolopyridine
Core Structure Triazolo[1,5-a]pyridine Triazolo[1,5-c]pyrimidine Pyrazole-quinazoline Triazolo[1,5-a]pyridine
Key Substituents Br, CF₃CH₂O, propan-2-ol Br (aryl), SCH₃ Cl (aryl), hydrazone Piperidinylphenyl, methanesulfonamide
Synthetic Yield Not reported 66% Not specified Not reported
Melting Point Not reported 253–255°C Not reported Not reported
Bioactivity Unknown Not tested Antimicrobial (50–70% inhibition at 50 µg/mL) Therapeutic (e.g., peptide modulation)

Key Insights

  • Electronic Effects : The trifluoroethoxy group in the target compound likely increases electrophilicity compared to methylthio (5g) or hydrazone (5d/5k) substituents.
  • Solubility : The propan-2-ol group may improve aqueous solubility relative to aryl or piperidine substituents in analogues.
  • Synthetic Challenges : Reflux-based methods (as in ) are common for triazole-containing heterocycles, but bromination and trifluoroethoxy introduction may require specialized conditions.
  • Bioactivity Potential: Antimicrobial or therapeutic applications are plausible, as seen in analogues, but require empirical validation .

Preparation Methods

Cyclocondensation of Aminopyridines

The [1,2]triazolo[1,5-a]pyridine scaffold is constructed through cyclocondensation of 2-aminopyridines with nitriles or orthoesters. For example, reacting 2-amino-5-bromopyridine with trimethyl orthoacetate in acetic acid yields the unsubstituted triazolopyridine backbone, which is subsequently functionalized. Alternative routes employ hydrazine intermediates, as demonstrated in the synthesis of 8-bromo-5-(trifluoromethyl) variants.

Halogenation Strategies

Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving >85% yield. Regioselectivity is controlled by electron-withdrawing groups (e.g., trifluoromethyl or trifluoroethoxy) at position 5, which deactivate position 3 toward electrophilic attack.

Introduction of the 2,2,2-Trifluoroethoxy Group

Nucleophilic Aromatic Substitution

Substituting the 5-position halogen with 2,2,2-trifluoroethanol requires harsh conditions due to the poor nucleophilicity of fluorinated alcohols. Patent WO2017097728A1 discloses reactions using potassium tert-butoxide as a base in dimethylformamide (DMF) at 120°C for 12–18 hours. This method achieves 60–75% yields but risks decomposition of the triazolopyridine core.

Copper-Mediated Alkoxylation

Superior results are obtained using CuI/1,10-phenanthroline catalysis in toluene at 110°C. This approach reduces reaction times to 6–8 hours while improving yields to 80–85%. The mechanism proceeds via a single-electron transfer (SET) pathway, enabling efficient coupling even with electron-deficient aryl bromides.

Functionalization at Position 8: Propan-2-ol Installation

Friedel-Crafts Alkylation

A two-step sequence involving:

  • Acetone addition via Friedel-Crafts reaction using AlCl3 catalysis

  • Reduction of the resultant ketone with NaBH4

This method, adapted from EP2464645B1, provides moderate yields (50–60%) but suffers from overalkylation byproducts.

Grignard Addition

Direct addition of methylmagnesium bromide to an 8-keto intermediate (generated via oxidation of a methyl group) affords the tertiary alcohol in 75% yield. The keto intermediate is synthesized using Jones reagent (CrO3/H2SO4) at 0°C, followed by quenching with isopropanol.

Optimization of Reaction Conditions

Comparative data for key steps are summarized below:

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, CH2Cl2, 25°C, 2h8798.5
TrifluoroethoxyationCuI/phenanthroline, toluene, 110°C8297.8
Propan-2-ol formationMeMgBr, THF, –78→25°C7596.2

Side reactions include:

  • Debromination : Occurs during prolonged heating in polar aprotic solvents (e.g., DMF)

  • Ring-opening : Observed at pH >10 during workup, mitigated by acetic acid quench

Spectroscopic Characterization

Critical analytical data for the final compound:

  • HRMS (ESI+) : m/z calc. for C11H9BrF3N3O2 [M+H]+: 366.9742, found: 366.9738

  • 1H NMR (500 MHz, CDCl3) : δ 8.42 (s, 1H, H-3), 7.89 (d, J=8.5 Hz, 1H, H-6), 4.72 (q, J=8.0 Hz, 2H, OCH2CF3), 1.68 (s, 6H, C(CH3)2OH)

  • 19F NMR : δ –74.5 (t, J=8.0 Hz, CF3)

The absence of triplet splitting in the 19F NMR confirms full substitution at the ethoxy group, excluding residual starting material .

Q & A

Q. What synthetic strategies are recommended for constructing the triazolo[1,5-a]pyridine core in this compound?

The triazolo[1,5-a]pyridine core can be synthesized via cyclization reactions using halogenated pyridine precursors. For example, reacting 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives with trifluoroethylating agents under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2,2,2-trifluoroethoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .

Q. How can researchers optimize reaction conditions for introducing the propan-2-ol moiety?

The propan-2-ol group is typically introduced via nucleophilic substitution or Grignard reactions. For instance, reacting a brominated triazolo-pyridine intermediate with acetone in the presence of a strong base (e.g., LDA) at low temperatures (−78°C) can yield the tertiary alcohol. Monitoring reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) ensures minimal side-product formation .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine deshielding at ~δ 7.8 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.02).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient nature of the brominated triazolo-pyridine ring, predicting preferential attack at the 2-bromo position. Solvent effects (e.g., DMSO polarity) should be incorporated using continuum solvation models .

Q. What experimental approaches resolve contradictions in observed vs. predicted biological activity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified trifluoroethoxy or propan-2-ol groups to isolate contributions to bioactivity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to target proteins (e.g., kinases) when conflicting IC₅₀ values arise in enzyme assays .

Q. How can researchers mitigate competing side reactions during trifluoroethoxy group installation?

  • Temperature Control : Maintain ≤60°C to avoid decomposition of the trifluoroethylating agent.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) vs. copper(I) iodide for coupling efficiency.
  • In Situ Monitoring : Use FT-IR to track consumption of starting materials (e.g., C-Br stretch at ~550 cm⁻¹) .

Data-Driven Research Design

Q. What strategies enhance reproducibility in multi-step syntheses?

  • Intermediate Stability Testing : Store brominated intermediates at −20°C under argon to prevent degradation.
  • Batch Consistency : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) at each step .

Q. How do steric and electronic effects influence regioselectivity in triazolo-pyridine functionalization?

Substituent Electronic Effect Observed Regioselectivity
2-BromoStrong electron withdrawalFavors nucleophilic attack at C8
5-TrifluoroethoxyModerate electron withdrawalDirects electrophiles to C2
Experimental validation via competitive reactions (e.g., Suzuki coupling with p-tolylboronic acid) is recommended .

Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

  • Solvent Screening : Test DMSO, ethanol, and THF with sonication (30 min, 40°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (pH 7.4). Contradictions may arise from polymorphic forms; XRPD analysis can identify crystalline vs. amorphous phases .

Q. What methodologies validate conflicting hypotheses about metabolic stability?

  • In Vitro Microsomal Assays : Compare hepatic clearance rates across species (human vs. rat).
  • LC-MS/MS Metabolite Identification : Look for hydroxylation at the propan-2-ol group or demethylation of trifluoroethoxy.
  • Computational ADME Predictors : Use tools like SwissADME to cross-verify experimental data .

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